6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide
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Overview
Description
6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the nitrogen atom, and a propyl group at another nitrogen atom. The carboxamide group is attached to the 3rd position of the imidazo[1,2-a]pyrazine ring. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 6-bromo-2-chloroimidazo[1,2-a]pyrazine and N-methyl-N-propylamine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure but with a pyrimidine ring instead of a pyrazine ring. They also exhibit various biological activities and are used in medicinal chemistry.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused with a pyrazine ring and have been studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-N-methyl-N-propylimidazo[1,2-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-3-4-15(2)11(17)8-5-14-10-6-13-9(12)7-16(8)10/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPCHUZWSTUWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CN=C2N1C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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